2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 260.02 g/mol. This compound is characterized by the presence of an amino group, a bromine atom, a fluorine atom, and a nitro group positioned on the benzene ring, which contributes to its unique chemical properties and potential biological activities.
This compound is classified as a substituted benzonitrile, which is a category of compounds known for their diverse biological activities. The presence of multiple functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting tyrosine kinases, which are implicated in numerous cancers and other diseases .
The synthesis of 2-amino-4-bromo-6-fluoro-3-nitro-benzonitrile can be achieved through several methods:
These methods highlight the versatility of synthetic routes available for producing this compound, with considerations for yield optimization and purity being essential for industrial applications.
The molecular structure of 2-amino-4-bromo-6-fluoro-3-nitro-benzonitrile can be represented using its SMILES notation: N#CC1=C(F)C=C(Br)C([N+](=O)[O-])=C1N
.
2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile is capable of undergoing several types of chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to create new derivatives with potential therapeutic effects.
The mechanism of action for 2-amino-4-bromo-6-fluoro-3-nitro-benzonitrile largely depends on its application in medicinal chemistry. The electron-withdrawing nature of the bromine, fluorine, and nitro groups affects its reactivity:
The physical properties of 2-amino-4-bromo-6-fluoro-3-nitro-benzonitrile are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 260.02 g/mol |
Density | Approximately 1.4 g/cm³ |
Boiling Point | 414.1 °C |
Melting Point | Not available |
Flash Point | 204.3 °C |
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its potential hazards.
2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile has several applications in scientific research:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7